9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Overview

Description

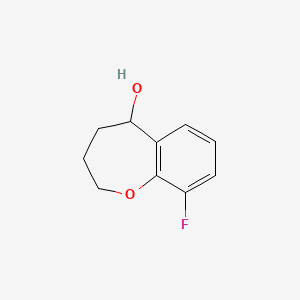

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a fluorinated derivative of benzoxepin, characterized by the presence of a fluorine atom at the 9th position and a hydroxyl group at the 5th position of the tetrahydrobenzoxepin ring

Preparation Methods

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and epoxide derivatives.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.

Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

Substitution: The fluorine atom at the 9th position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be compared with other similar compounds, such as:

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin: Lacks the hydroxyl group at the 5th position.

2,3,4,5-Tetrahydro-1-benzoxepin-5-ol: Lacks the fluorine atom at the 9th position.

9-Fluoro-1-benzoxepin-5-ol: Lacks the tetrahydro structure.

2,3,4,5-Tetrahydro-1-benzoxepin: Lacks both the fluorine atom and the hydroxyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- CAS Number : 1567880-97-0

Chemical Structure Visualization

| Property | Value |

|---|---|

| Molecular Formula | C10H11FO2 |

| Molecular Weight | 182.19 g/mol |

| CAS Number | 1567880-97-0 |

| Purity | 95% |

Research indicates that this compound may exert its biological effects through several mechanisms:

- PARP Inhibition : Similar compounds have been shown to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell apoptosis. For example, derivatives of tetrahydrospiro[benzo[c]azepine] have demonstrated significant inhibitory activity on PARP-1 with IC50 values in the nanomolar range .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. For instance, a related compound was reported to have an IC50 value of 1.95 µM against A549 lung cancer cells .

- Neuropharmacological Effects : Some studies suggest that compounds in the benzoxepin class may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.

Study on PARP Inhibitors

A recent study focused on the development of novel tetrahydrospiro[benzo[c]azepine] derivatives as PARP inhibitors. The findings revealed that these compounds not only inhibited PARP activity but also effectively induced apoptosis in A549 cells through mechanisms involving the upregulation of cleaved caspase levels .

Anticancer Properties

In another investigation, a related compound exhibited strong cytotoxic properties against various cancer cell lines. The study evaluated the compound's effects on cell viability and apoptosis induction using flow cytometry and Western blot analysis. Results indicated that the compound could significantly reduce cell viability while promoting apoptotic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and how can reaction yields be optimized?

- Methodology : Begin with a Friedel-Crafts alkylation to construct the benzoxepin core, followed by fluorination at the 9-position using Selectfluor® or DAST. For yield optimization, employ kinetic studies to identify rate-limiting steps (e.g., temperature-dependent cyclization). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and optimize stoichiometry of fluorinating agents (1.2–1.5 eq.) to minimize byproducts.

Q. How should researchers characterize the stereochemistry of this compound?

- Analytical Approach : Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards .

- Spectroscopic Data : Assign stereochemistry using H-NMR coupling constants (e.g., vicinal coupling Hz for trans-diaxial protons) and NOESY correlations .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store the compound in amber vials at −20°C under argon to prevent oxidation and photodegradation. Use DSC/TGA to identify decomposition thresholds (>200°C typical for benzoxepins) .

Advanced Research Questions

Q. How can enantiomer-specific biological activity be evaluated for this compound?

- Experimental Design :

Synthesize both (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).

Test in vitro receptor-binding assays (e.g., GPCR panels) and compare IC values.

Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding affinity .

- Data Interpretation : Significant differences (>10-fold) in activity suggest enantiomer-specific interactions. Validate with knock-out cell models .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Troubleshooting :

- Solvent Selection : Use standardized solvents (DMSO for stock solutions, PBS for aqueous testing).

- Techniques : Compare shake-flask vs. HPLC-derived solubility. Address discrepancies via PXRD to detect polymorphic forms affecting solubility .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodology :

Administer C-labeled compound to hepatocyte cultures or live rodents.

Identify metabolites via LC-HRMS (Q-TOF, positive/negative ionization).

Use CYP450 inhibition assays (e.g., human liver microsomes + ketoconazole) to map enzymatic involvement .

- Key Metrics : Major Phase I metabolites (e.g., hydroxylation at C4) and glucuronidation patterns .

Q. What computational models predict the compound’s pharmacokinetic (PK) properties?

- Tools :

- ADME Prediction : SwissADME or ADMETlab for logP (target: 2–3), BBB permeability, and CYP inhibition.

- MD Simulations : GROMACS for membrane permeability studies (lipid bilayer models) .

- Validation : Compare in silico results with in vivo PK data (e.g., plasma half-life in rats) .

Properties

IUPAC Name |

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJRSCASWPUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C(=CC=C2)F)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.